ethyl (Z)-2-amino-4-(3-nitrophenyl)-4-oxo-2-butenoate
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Overview
Description
The compound “ethyl (Z)-2-amino-4-(3-nitrophenyl)-4-oxo-2-butenoate” is a complex organic molecule. It contains an ethyl group, an amino group, a nitrophenyl group, and a butenoate group. The presence of these functional groups suggests that this compound may have interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the aforementioned functional groups. For instance, the Williamson Ether Synthesis could be a potential method for forming ethers .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrophenyl group suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the nitro group in redox reactions, and the butenoate group in addition or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups like the nitro group and the amino group could affect its solubility in different solvents .Scientific Research Applications
- Application : Ethyl (2Z)-2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate (also historically known as 1-fluoro-2-nitro-4-azidobenzene or FNAB) serves as a photolinker. Despite initial concerns about its reactivity, FNAB has been successfully used to activate inert surfaces for biomolecule conjugation without the need for additional catalysts or modifications .
Photoaffinity Labeling and Surface Engineering
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (Z)-2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-2-19-12(16)10(13)7-11(15)8-4-3-5-9(6-8)14(17)18/h3-7H,2,13H2,1H3/b10-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNMLEZYIPFWRC-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=O)C1=CC(=CC=C1)[N+](=O)[O-])/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (Z)-2-amino-4-(3-nitrophenyl)-4-oxo-2-butenoate |
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